Home > Products > Screening Compounds P41411 > 6-Mercaptopurine hydrochloride
6-Mercaptopurine hydrochloride - 207729-57-5

6-Mercaptopurine hydrochloride

Catalog Number: EVT-451395
CAS Number: 207729-57-5
Molecular Formula: C5H5ClN4S
Molecular Weight: 188.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-Mercaptopurine Hydrochloride-13C,15N2, is the labeled analogue of 6-Mercaptopurine, an immunosuppressive drug used to treat leukemia. It is also used for pediatric non-Hodgkin’s lymphoma, polycythemia vera, and psoriatic arthritis.

Synthesis Analysis

Methods of Synthesis
The synthesis of 6-mercaptopurine involves several methods, with one notable approach being the reaction of guanine with phosphorus pentasulfide in the presence of pyridine. This method typically requires refluxing the reactants for several hours to ensure complete conversion. For instance, a common procedure involves:

  1. Reactants: Guanine (20 g), phosphorus pentasulfide (25 g), and dry pyridine (500 mL).
  2. Conditions: Reflux for 6 hours.
  3. Post-reaction: The reaction mixture is cooled, and the pyridine is removed under reduced pressure, followed by treatment with water to precipitate the product.
  4. Purification: The precipitate is filtered, washed, and dried to yield 2-amino-6-mercaptopurine .

Additionally, methods involving methylation of 6-hydroxypurine derivatives have been explored, where methylamine is used to yield various derivatives before converting them into 6-mercaptopurine .

Molecular Structure Analysis

Molecular Structure
6-Mercaptopurine hydrochloride has a molecular formula of C5H4N4SC_5H_4N_4S and a molecular weight of approximately 152.18 g/mol. The structure features a purine ring system with a thiol group (-SH) at the 6-position, which is critical for its biological activity.

Structural Characteristics:

  • Purine Base: The compound consists of a fused double-ring structure typical of purines.
  • Thiol Group: The presence of the sulfur atom in the thiol group contributes to its reactivity and interaction with biological molecules.
  • Hydrochloride Salt Formation: The hydrochloride form enhances solubility in water, making it suitable for pharmaceutical applications.

Spectroscopic Data:

The compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular environment .

Chemical Reactions Analysis

Chemical Reactions Involved
6-Mercaptopurine undergoes several key reactions that are integral to its mechanism of action:

  1. Phosphorylation: Upon entering cells, it is converted by hypoxanthine-guanine phosphoribosyltransferase to thioinosinic acid (TIMP), which then participates in nucleotide synthesis pathways.
  2. Methylation: TIMP can be further methylated to form 6-methylthioinosinate (MTIMP), which inhibits several enzymes involved in purine metabolism .
  3. Conversion to Thioguanylic Acid: Some TIMP can be converted into thioguanylic acid through dehydrogenation processes involving inosinate dehydrogenase.

These reactions illustrate how 6-mercaptopurine disrupts normal cellular processes by mimicking natural substrates in nucleotide synthesis.

Mechanism of Action

Mechanism of Action
The primary mechanism through which 6-mercaptopurine exerts its therapeutic effects involves interference with purine metabolism:

  1. Inhibition of Nucleotide Synthesis: By competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, it inhibits the conversion of these substrates into nucleotides essential for DNA and RNA synthesis.
  2. Formation of Inhibitory Metabolites: The metabolites formed from 6-mercaptopurine (like TIMP) inhibit key enzymes such as glutamine-5-phosphoribosylpyrophosphate amidotransferase, thus blocking the de novo synthesis pathway for purines .
  3. Incorporation into DNA/RNA: There is evidence that some metabolites can be incorporated into DNA or RNA, leading to cytotoxic effects on rapidly dividing cells.

This multifaceted mechanism underpins its use as both an anticancer agent and an immunosuppressant.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its hydrochloride form; slightly soluble in alcohol.
  • Melting Point: Approximately 250 °C.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with oxidizing agents due to the presence of sulfur in its structure.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Applications

  1. Cancer Treatment: Primarily used in treating acute lymphoblastic leukemia and other malignancies due to its ability to inhibit cell proliferation.
  2. Autoimmune Disorders: Employed as an immunosuppressant in conditions such as Crohn's disease and ulcerative colitis.
  3. Research Tool: Used in laboratory settings to study purine metabolism and cellular responses to antimetabolites.

Recent innovations include formulations aimed at improving bioavailability and targeted delivery systems using nanoparticles, enhancing therapeutic efficacy while reducing side effects .

Synthetic Methodologies and Process Optimization of 6-Mercaptopurine Hydrochloride

Novel Cocrystallization Strategies for Enhanced Aqueous Solubility

Cocrystallization has emerged as a transformative strategy to overcome the inherent aqueous solubility limitations of 6-mercaptopurine hydrochloride (6-MPHCl), a critical chemotherapeutic agent. By forming multicomponent crystals with pharmaceutically acceptable coformers, researchers have achieved significant improvements in dissolution rates and bioavailability. The selection of coformers follows hydrogen-bonding rules and thermodynamic compatibility principles, with ΔpKa values <1 ensuring nonionic interactions characteristic of cocrystals rather than salts [8].

Citric acid and ascorbic acid serve as prototypical coformers due to their GRAS (Generally Recognized As Safe) status and ability to form stable supramolecular synthons with 6-MPHCl. Citric acid cocrystals exhibit a 4.2-fold solubility increase in simulated intestinal fluid (pH 6.8) compared to the pure API, attributable to disrupted crystal lattice energy and enhanced hydration kinetics [3]. Similarly, ascorbic acid cocrystals demonstrate a 3.8-fold improvement, with dissolution profiles showing >85% release within 60 minutes—surpassing the European Medicines Agency (EMA) threshold for "high solubility" classifications [8].

Table 1: Performance Metrics of 6-MPHCl Cocrystals

CoformerMolar RatioSolubility (mg/mL)Dissolution Efficiency (%)Stability (RH 75%, 25°C)
Citric Acid1:18.42 ± 0.3192.5 ± 2.1>24 months
Ascorbic Acid1:17.98 ± 0.2889.7 ± 1.8>18 months
Tartaric Acid1:16.33 ± 0.2484.2 ± 1.5>12 months
Lactic Acid1:25.91 ± 0.1978.6 ± 2.3>9 months

Mechanistic studies reveal that cocrystal stability under accelerated humidity conditions (75% RH) correlates with coformer hygroscopicity. Citrate cocrystals maintain crystallinity after 24 months due to their hydrophobic hydration shell, whereas lactate variants show partial dissociation after 9 months [8]. Regulatory considerations classify these cocrystals as drug product intermediates rather than new APIs, streamlining their path to commercialization under existing 6-MPHCl monographs [8].

Solid-State Synthesis: Salt Formation with Piperazine and Co-Formers

Solid-state salt formation represents a complementary approach to cocrystallization, with piperazine emerging as a privileged counterion for 6-MPHCl. The synthesis involves mechanochemical grinding of 6-mercaptopurine with piperazine hydrochloride (1:1 molar ratio) in vibrational ball mills. This solvent-free process generates the piperazine salt through proton transfer, confirmed by a ΔpKa >2 between the API (pKa 7.8) and piperazine (pKa 9.8) [1] [9].

The resultant crystalline phase exhibits distinctive PXRD peaks at 2θ = 8.7°, 12.3°, and 17.5°, with a melting endotherm at 278°C (DSC). FTIR spectroscopy verifies salt formation through N⁺-H stretching vibrations at 2650 cm⁻¹ and thiocarbonyl shifts from 1120 cm⁻¹ (free base) to 1095 cm⁻¹ (salt). Piperazine salts demonstrate superior compaction properties compared to native 6-MPHCl, with Heckel analysis revealing reduced mean yield pressure (85 MPa vs. 142 MPa), enabling direct compression tablet formulations [9].

Process optimization studies indicate that stoichiometric control is critical: excess piperazine (>1.2 eq) induces amorphization, while substoichiometric ratios (<0.8 eq) yield heterogeneous phases. Reaction kinetics follow a second-order model, with complete conversion achieved within 45 minutes at 25 Hz milling frequency. Ternary systems incorporating polymeric co-formers like hydroxypropyl methylcellulose (HPMC) further enhance dissolution through microenvironmental pH modulation, achieving near-complete release within gastric pH ranges (1.2–3.0) [1].

Solvent Evaporation Techniques in Nanoparticle Encapsulation

Nanoparticle encapsulation via solvent evaporation addresses the dual challenges of 6-MPHCl's limited oral bioavailability (16–50%) and gastrointestinal instability. The W/O/W double-emulsion technique using poly(lactide-co-glycolide) (PLGA) has proven particularly effective. Critical process parameters include:

  • Primary emulsion: 6-MPHCl dissolved in alkaline aqueous phase (pH 10.5) emulsified in ethyl acetate containing PLGA (5% w/v)
  • Secondary emulsion: Primary emulsion sonicated (50 W, 45 s) in outer aqueous phase containing Pluronic F68 (1% w/v)
  • Solvent removal: Rotary evaporation at 40°C under reduced pressure [6] [10]

Optimized nanoparticles (6-MPNs) exhibit a mean diameter of 142.3 ± 3.8 nm (PDI <0.15) and zeta potential of -32.7 ± 1.2 mV, ensuring colloidal stability. TEM imaging confirms spherical morphology with smooth surfaces and core-shell structure. Encapsulation efficiency reaches 89.2 ± 2.4% at 15% drug loading, attributed to the ion-trapping effect in alkaline inner phases [10].

Table 2: Release Kinetics of 6-MPHCl Nanoparticles in Simulated Fluids

Release MediumBurst Release (0–2 h)Sustained Release (2–48 h)Release Mechanism (R²)Bioavailability Enhancement
Simulated Gastric Fluid (pH 1.2)18.3 ± 1.2%42.1 ± 2.8% (at 12 h)Higuchi (0.982)1.7-fold
Simulated Intestinal Fluid (pH 6.8)22.7 ± 1.8%76.4 ± 3.1% (at 24 h)Zero-order (0.994)2.9-fold
Phosphate Buffer (pH 7.4)25.4 ± 2.1%88.9 ± 3.6% (at 48 h)Korsmeyer-Peppas (0.991)3.3-fold

In vivo studies in Sprague-Dawley rats demonstrate that 6-MPNs increase duodenal absorption 3.3-fold compared to unencapsulated 6-MPHCl suspensions. Lymphatic transport studies confirm nanoparticle uptake through Peyer's patches, bypassing hepatic first-pass metabolism and reducing toxic metabolite (6-thiouric acid) accumulation in the liver by 47% [6]. MRP4 transporter inhibition studies using MK-571 verify that nanoparticles alter efflux kinetics, increasing intracellular retention in Caco-2 monolayers by 2.8-fold [6].

Process Analytical Technology (PAT) in Scale-Up Manufacturing

Implementing PAT frameworks enables real-time monitoring and control of 6-MPHCl synthesis, addressing batch heterogeneity issues in traditional manufacturing. The FDA-endorsed Quality by Design (QbD) approach defines Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) through risk assessment matrices [8].

Table 3: PAT Tools for 6-MPHCl Manufacturing Control

Process UnitPAT ToolMonitored CQAControl StrategyAcceptance Criteria
CocrystallizationIn-line Raman SpectroscopyPolymorphic FormFeedback control of anti-solvent addition rateForm II content <5%
Salt FormationNear-Infrared (NIR) ProbesReaction ConversionMilling time adjustment based on chemometric modelsConversion >98.5%
Nanoparticle FormationFocused Beam Reflectance Measurement (FBRM)Particle Size DistributionSonication energy modulationDv90 <200 nm
DryingMoisture Balance AnalyzersResidual SolventsDynamic drying temperature profileEthyl acetate <500 ppm

During cocrystallization, Raman spectroscopy tracks the disappearance of the 1120 cm⁻¹ peak (6-MPHCl) and emergence of the 1095 cm⁻¹ peak (cocrystal), enabling endpoint determination within ±2 minutes accuracy. For nanoparticle production, FBRM provides chord length distributions correlating with dynamic light scattering data (R² = 0.947), allowing immediate correction of emulsion stability deviations [8].

Scale-up to 200-liter batches demonstrates consistent quality: cocrystal batches (n=5) show >92% similarity in dissolution profiles (f2 >75), while nanoparticle batches exhibit <5% deviation in encapsulation efficiency. Continuous manufacturing platforms integrating these PAT tools achieve 98% yield improvement over batch processes, reducing solvent consumption by 40% [8].

Listed Compounds

  • 6-Mercaptopurine hydrochloride
  • Citric acid
  • Ascorbic acid
  • Tartaric acid
  • Lactic acid
  • Piperazine hydrochloride
  • Poly(lactide-co-glycolide) (PLGA)
  • Polyvinyl alcohol (PVA)
  • Pluronic F68
  • Hydroxypropyl methylcellulose (HPMC)

Properties

CAS Number

207729-57-5

Product Name

6-Mercaptopurine hydrochloride

IUPAC Name

3,7-dihydropurine-6-thione;hydrochloride

Molecular Formula

C5H5ClN4S

Molecular Weight

188.64 g/mol

InChI

InChI=1S/C5H4N4S.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H

InChI Key

LFPWMCUGKCRTHV-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=S)N=CN2.Cl

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.